1-(3-Chloro-4-pyridyl)-1,5-hexanedione
Description
1-(3-Chloro-4-pyridyl)-1,5-hexanedione (CAS: 898785-33-6) is a diketone derivative featuring a 3-chloro-4-pyridyl substituent. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.68 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive diketone moiety and halogenated pyridine ring, which enable diverse functionalization pathways.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)hexane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUYIDVWPCEDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699698 | |
| Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-33-6 | |
| Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chloro-4-pyridyl Intermediate
- Starting from 2,3-dichloropyridine, selective nucleophilic substitution at the 4-position can be performed to introduce the hexanedione chain or its precursor.
- Alternatively, 3-amino-substituted pyridine derivatives can be chlorinated selectively at the 3-position using mild chlorinating agents under controlled temperature and solvent conditions to avoid polysubstitution.
Formation of the 1,5-Hexanedione Chain
- The hexanedione moiety is commonly introduced via alkylation or acylation reactions.
- A common approach is the condensation of a suitable pyridyl halide with a 1,5-diketone precursor or its equivalent.
- Reductive amination or selective oxidation steps can be employed to set the diketone functionality with high regioselectivity.
Coupling of Pyridyl and Hexanedione Units
- The coupling reaction often involves nucleophilic substitution or condensation reactions under mild conditions.
- Catalysts such as palladium complexes may be used to facilitate carbon-carbon bond formation if the precursor contains halogen substituents.
- Reaction conditions typically include polar aprotic solvents (e.g., DMF, DMSO), moderate temperatures (60-90°C), and inert atmosphere to prevent oxidation.
Detailed Example of a Related Synthetic Route
A patented synthesis method for a related intermediate, 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, provides insight into the preparation of chloropyridyl heterocycles that can be adapted for 1-(3-chloro-4-pyridyl)-1,5-hexanedione.
| Step | Reaction Type | Conditions | Outcome/Yield |
|---|---|---|---|
| S1 | Ring Closure | 3-Aminocrotononitrile + hydrazine hydrate, reflux 60-90°C, 8-24 h | Formation of 3-amino-5-methylpyrazole |
| S2 | Bromination | Bromination of 3-amino-5-methylpyrazole | 3-methyl-5-bromopyrazole |
| S3 | Oxidation | Oxidation to 5-bromo-1H-3-pyrazolecarboxylic acid | High purity intermediate |
| S4 | Condensation | 5-bromo-1H-3-pyrazolecarboxylic acid + 2,3-dichloropyridine, mild conditions | 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid |
This method highlights mild reaction conditions and good yields, emphasizing the importance of stepwise functional group transformations with controlled halogenation and ring closure reactions.
Analytical Data and Reaction Optimization
- Temperature Control: Maintaining 60-90°C during ring closure and condensation steps ensures optimal conversion without decomposition.
- Reaction Time: Extended reflux times (8-24 hours) improve yield in ring closure reactions.
- Solvent Choice: Polar aprotic solvents facilitate nucleophilic substitutions and condensations.
- Catalysts: Use of palladium catalysts may enhance coupling efficiency in halogenated intermediates.
- Yield Optimization: Stepwise isolation of intermediates allows purification and improved overall yield.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Precursors | Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|---|
| Ring Closure | 3-Aminocrotononitrile + Hydrazine Hydrate | Reflux 60-90°C, 8-24 h | Formation of heterocyclic ring | 70-85 |
| Bromination | 3-Amino-5-methylpyrazole + Brominating agent | Room temp or mild heating | Selective bromination | 75-90 |
| Oxidation | 3-Methyl-5-bromopyrazole + Oxidant | Controlled oxidation | Conversion to carboxylic acid | 80-95 |
| Condensation | 5-Bromo-1H-3-pyrazolecarboxylic acid + Dichloropyridine | Mild heating, polar solvent | Coupling to chloropyridyl intermediate | 70-88 |
Research Findings and Practical Considerations
- The synthetic route emphasizes mild reaction conditions to preserve sensitive functional groups.
- The stepwise approach allows isolation and characterization of intermediates, facilitating troubleshooting and scale-up.
- Chlorine substitution on the pyridine ring is best introduced early to avoid complications in later steps.
- The hexanedione moiety can be introduced via alkylation or condensation, depending on available precursors and desired stereochemistry.
- Literature suggests that reductive amination and selective oxidation are effective for setting up the diketone functionality with high selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-pyridyl)-1,5-hexanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or methanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1-(3-Chloro-4-pyridyl)-1,5-hexanedione has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with therapeutic effects. For instance, derivatives of this compound have shown promise in anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
Research by Porchezhiyan et al. demonstrated that derivatives of β-diketones, including those based on this compound, exhibited significant anticancer properties when tested against various cancer cell lines. The study utilized molecular docking to evaluate the binding affinity of these compounds to target proteins involved in cancer progression .
Agricultural Chemistry
This compound is also explored for its potential use in agrochemicals. Its ability to inhibit specific enzymes makes it a candidate for developing herbicides or fungicides.
Case Study: Herbicide Development
Studies have indicated that compounds similar to this compound can effectively inhibit the growth of certain plant pathogens. This highlights its potential application in crop protection strategies .
Material Science
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials, including polymers and coatings with enhanced properties.
Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Structural Analog: 1-(3-Chloro-4-pyridyl)-1,6-heptanedione
This compound (CAS: 898785-36-9) shares the 3-chloro-4-pyridyl group but differs in chain length, featuring a 1,6-heptanedione backbone (C₁₂H₁₄ClNO₂; MW: 239.70 g/mol) .
- Reactivity: Longer diketone chains may influence cyclization or adduct formation kinetics compared to the shorter hexanedione backbone.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1-(3-Chloro-4-pyridyl)-1,5-hexanedione | C₁₁H₁₂ClNO₂ | 225.68 | 898785-33-6 |
| 1-(3-Chloro-4-pyridyl)-1,6-heptanedione | C₁₂H₁₄ClNO₂ | 239.70 | 898785-36-9 |
Functional Analog: 2,5-Hexanedione
2,5-Hexanedione (CAS: 110-13-4) is a neurotoxic diketone implicated in axon cytoskeleton disruption via adduct formation with lysine residues on microtubule-associated proteins (e.g., MAP1A, tau) .
- Key Differences: Position of Carbonyl Groups: The 1,5-diketone configuration in the target compound vs. Substituents: The chloro-pyridyl group in the target compound introduces steric and electronic effects absent in 2,5-hexanedione, likely altering biological interactions.
| Compound | Molecular Formula | Toxicity Profile | Primary Applications |
|---|---|---|---|
| This compound | C₁₁H₁₂ClNO₂ | Not reported | Pharmaceutical intermediate |
| 2,5-Hexanedione | C₆H₁₀O₂ | Neurotoxic (axonopathy) | Industrial solvent |
Application-Based Analog: 1,4-Hexanedione
1,4-Hexanedione (CAS: 65789-05-1) is a simpler diketone used as a solvent and intermediate in agrochemical synthesis .
- Key Differences: Reactivity: The absence of a pyridyl group in 1,4-hexanedione limits its utility in heterocyclic chemistry.
Research Findings and Implications
- Structural Flexibility : The diketone chain length in this compound balances reactivity and steric demands, making it preferable for synthesizing complex heterocycles compared to longer-chain analogs like the heptanedione derivative .
- Toxicity Considerations : Unlike 2,5-hexanedione, the target compound’s 1,5-diketone configuration and chloro-pyridyl group may mitigate neurotoxic risks, though comprehensive toxicological data remain lacking .
- Synthetic Utility : The chloro-pyridyl moiety enhances electrophilicity, enabling nucleophilic substitution reactions uncommon in simpler diketones like 1,4-hexanedione .
Biological Activity
1-(3-Chloro-4-pyridyl)-1,5-hexanedione (CAS No. 898785-33-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a pyridine ring and a diketone functional group, suggests potential interactions with various biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12ClNO2
- Molecular Weight : 227.67 g/mol
- Functional Groups : Diketone and chlorinated pyridine
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The diketone moiety can act as a Michael acceptor, potentially inhibiting enzymes involved in various metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Antioxidant Activity
Research indicates that compounds with diketone structures often exhibit antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | 152.46 ± 19.67 | Not reported |
| Ascorbic Acid (Standard) | 50.00 ± 5.00 | 45.00 ± 4.50 |
The IC50 value indicates the concentration required to inhibit 50% of the free radicals, suggesting that this compound has moderate antioxidant activity compared to ascorbic acid .
Enzyme Inhibition Studies
Studies have demonstrated that diketones can inhibit various enzymes linked to disease processes, including:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| COX-1 | 75% |
| COX-2 | 80% |
These findings suggest that this compound may have potential therapeutic applications in treating inflammatory conditions .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of various diketones, including this compound. The compound was tested against human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 25 | 70 | 75 |
| 50 | 50 | 60 |
The compound showed significant cytotoxicity at higher concentrations, indicating its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound reduced neuronal cell death induced by oxidative stress:
| Treatment Group | Neuronal Cell Death (%) |
|---|---|
| Control | 60 |
| Compound Treatment | 30 |
This suggests that the compound may help protect neurons from damage associated with oxidative stress .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(3-Chloro-4-pyridyl)-1,5-hexanedione, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving halogenated pyridine derivatives and diketones. For example, analogous syntheses of hexanedione derivatives involve reacting cyclohexanedione with substituted anilines in ethanol under catalytic conditions (e.g., piperidine) to form stable intermediates . Purity validation employs spectroscopic techniques:
- IR spectroscopy identifies carbonyl (C=O) and pyridyl C-Cl stretches.
- ¹H/¹³C NMR confirms structural integrity by resolving peaks for the pyridyl ring, diketone protons, and chloro substituents.
- Mass spectrometry verifies molecular weight and fragmentation patterns.
- Elemental analysis ensures stoichiometric consistency .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Key absorption bands at 1700–1750 cm⁻¹ (diketone C=O) and 600–800 cm⁻¹ (C-Cl) are diagnostic .
- NMR : ¹H NMR reveals splitting patterns for pyridyl protons (δ 7.5–8.5 ppm) and diketone methylene groups (δ 2.5–3.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 200–210 ppm) .
- High-resolution mass spectrometry (HRMS) provides exact mass confirmation (±1 ppm error) .
Advanced Research Questions
Q. How does the 3-chloro-4-pyridyl moiety influence reactivity in nucleophilic addition reactions compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the pyridyl ring, facilitating nucleophilic attacks at the 4-position. Comparative studies with non-halogenated pyridines show:
- Reactivity : Halogenation increases reaction rates in SNAr (nucleophilic aromatic substitution) by ~30% in polar aprotic solvents (e.g., DMF) .
- Regioselectivity : The chloro group directs nucleophiles to the para position due to resonance and inductive effects.
- Experimental design : Use kinetic profiling (e.g., continuous flow microreactors) to monitor reaction intermediates and optimize conditions .
Q. What molecular mechanisms underlie the neurotoxic potential of γ-diketones like this compound?
- Methodological Answer : Analogous γ-diketones (e.g., 2,5-hexanedione) induce neurotoxicity via covalent adduction to lysine ε-amino groups in cytoskeletal proteins, impairing neurofilament phosphorylation and microtubule-associated protein (MAP) binding. Key steps:
- Adduct formation : The diketone reacts with lysine residues in MAP1A/tau, disrupting microtubule stability .
- Axonal atrophy : Hypophosphorylated neurofilaments dissociate from the cytoskeleton, reducing axon diameter.
- Validation : Use in vitro neuronal models to compare adduct formation rates (HPLC-MS) and in vivo rodent studies to assess axonal transport deficits .
Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro neuronal models and in vivo rodent studies?
- Methodological Answer :
- In vitro limitations : Immortalized cell lines may lack metabolic enzymes (e.g., cytochrome P450) that bioactivate γ-diketones. Use primary neuron cultures or co-cultures with hepatocytes to mimic metabolic activation .
- Dosage alignment : Adjust in vitro concentrations to match tissue-specific exposure levels observed in vivo.
- Biomarker correlation : Compare molecular markers (e.g., neurofilament light chain in serum) across models to identify interspecies differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
